molecular formula C15H17FO3 B7984164 (1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid

(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid

Cat. No.: B7984164
M. Wt: 264.29 g/mol
InChI Key: ANJZKQJXYNWGLX-NWDGAFQWSA-N
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Description

(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a 3-fluoro-4-methylbenzoyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic precursors.

    Introduction of the Benzoyl Group: The 3-fluoro-4-methylbenzoyl group can be introduced via Friedel-Crafts acylation using 3-fluoro-4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using Grignard reagents followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows for investigations into stereoselective processes.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structure may be modified to create drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the synthesis of materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context in which the compound is used, such as inhibiting an enzyme or activating a receptor.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3-chloro-4-methylbenzoyl)cyclohexanecarboxylic acid
  • (1R,2S)-2-(3-fluoro-4-ethylbenzoyl)cyclohexanecarboxylic acid
  • (1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclopentanecarboxylic acid

Uniqueness

(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexanecarboxylic acid is unique due to the specific positioning of the fluoro and methyl groups on the benzoyl ring, as well as the chiral centers on the cyclohexane ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(1R,2S)-2-(3-fluoro-4-methylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h6-8,11-12H,2-5H2,1H3,(H,18,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJZKQJXYNWGLX-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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